molecular formula C16H15Cl2N5O2 B2964961 8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010927-05-5

8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2964961
CAS RN: 1010927-05-5
M. Wt: 380.23
InChI Key: OICQMXSQVNGPCS-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,4-dichlorobenzyl group, which is a common component in various pharmaceuticals. 2,4-Dichlorobenzyl alcohol, for instance, is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 2,4-dichlorobenzyl chloride, a related compound, has been used in the synthesis of biaryls following the Suzuki coupling .

Scientific Research Applications

Receptor Affinity and Potential Therapeutic Applications

  • A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized, showing affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, exhibited potential as anxiolytic and antidepressant agents due to their receptor activities (Zagórska et al., 2015).
  • Another study on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrated their potent 5-HT(1A) receptor ligands property and potential anxiolytic/antidepressant activity, indicating the therapeutic promise of these derivatives in treating mood disorders (Zagórska et al., 2009).

Molecular Studies and Pharmacological Evaluation

  • Mesoionic purinone analogs studies illustrated the synthesis and properties of these compounds, providing insights into their chemical behavior and potential as therapeutic agents, despite not directly linked to the chemical structure (Coburn & Taylor, 1982).
  • The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, although focused on a different class of purine analogues, highlight the broader research interest in purine derivatives for therapeutic uses, including antiviral applications (Kim et al., 1978).

properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O2/c1-20-13-12(14(24)21(2)16(20)25)23-6-5-22(15(23)19-13)8-9-3-4-10(17)7-11(9)18/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICQMXSQVNGPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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